molecular formula C13H11N5O4 B1386510 [5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086380-56-4

[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1386510
CAS No.: 1086380-56-4
M. Wt: 301.26 g/mol
InChI Key: GNUDRDJCJHELIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the xanthine oxidase (XO) enzyme . This enzyme plays a crucial role in the metabolism of purines in the body, converting hypoxanthine to xanthine, and xanthine to uric acid, which is excreted by the kidneys.

Mode of Action

The compound interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . It is suggested that it acts as a mixed-type inhibitor of xanthine oxidase

Biochemical Analysis

Biochemical Properties

[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . This inhibition is crucial as it can help in reducing the production of uric acid, thereby potentially treating conditions like gout. The compound’s interaction with xanthine oxidase is a mixed-type inhibition, indicating that it can bind to both the enzyme and the enzyme-substrate complex .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is facilitated by the compound’s triazole and oxadiazole rings, which interact with key amino acid residues within the enzyme’s active site.

Properties

IUPAC Name

2-[5-(5-methyl-2-phenyltriazol-4-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-8-11(12-16-17(7-10(19)20)13(21)22-12)15-18(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDRDJCJHELIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C2=NN(C(=O)O2)CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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